molecular formula H3O6PS3 B14708636 Dihydroxy(oxo)(sulfodisulfanyl)-lambda~5~-phosphane CAS No. 23601-68-5

Dihydroxy(oxo)(sulfodisulfanyl)-lambda~5~-phosphane

Cat. No.: B14708636
CAS No.: 23601-68-5
M. Wt: 226.2 g/mol
InChI Key: YZFBPLWEMDQYMU-UHFFFAOYSA-N
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Description

Dihydroxy(oxo)(sulfodisulfanyl)-lambda~5~-phosphane is a unique organophosphorus compound characterized by the presence of hydroxyl, oxo, and sulfodisulfanyl groups attached to a lambda5-phosphane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dihydroxy(oxo)(sulfodisulfanyl)-lambda~5~-phosphane typically involves the reaction of a phosphorus-containing precursor with sulfur and oxygen sources under controlled conditions. One common method involves the use of phosphorus pentachloride (PCl5) as the starting material, which reacts with sulfur dioxide (SO2) and water (H2O) to form the desired compound. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to control the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Dihydroxy(oxo)(sulfodisulfanyl)-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Higher oxidation state derivatives

    Reduction: Lower oxidation state derivatives

    Substitution: Substituted phosphane derivatives

Scientific Research Applications

Dihydroxy(oxo)(sulfodisulfanyl)-lambda~5~-phosphane has a wide range of scientific research applications, including:

    Biology: Investigated for its potential as a biochemical probe to study phosphorus and sulfur metabolism in biological systems.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Dihydroxy(oxo)(sulfodisulfanyl)-lambda~5~-phosphane involves its interaction with molecular targets through its reactive functional groups. The hydroxyl and oxo groups can form hydrogen bonds and coordinate with metal ions, while the sulfodisulfanyl group can undergo redox reactions. These interactions enable the compound to modulate various biochemical pathways, including enzyme activity and cellular signaling.

Comparison with Similar Compounds

    Dihydroxy(oxo)molybdenum(6+): Similar in having oxo and hydroxyl groups but differs in the central metal atom.

    Phenolic Compounds: Share hydroxyl groups but differ in the core structure and overall reactivity.

Uniqueness: Dihydroxy(oxo)(sulfodisulfanyl)-lambda~5~-phosphane is unique due to the presence of the sulfodisulfanyl group, which imparts distinct redox properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where redox activity and sulfur chemistry are crucial.

Properties

CAS No.

23601-68-5

Molecular Formula

H3O6PS3

Molecular Weight

226.2 g/mol

InChI

InChI=1S/H3O6PS3/c1-7(2,3)8-9-10(4,5)6/h(H2,1,2,3)(H,4,5,6)

InChI Key

YZFBPLWEMDQYMU-UHFFFAOYSA-N

Canonical SMILES

OP(=O)(O)SSS(=O)(=O)O

Origin of Product

United States

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